6-Ethoxy-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a furan ring, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic esters with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromeno-pyrrole core can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the chromeno-pyrrole core could produce dihydro derivatives.
Scientific Research Applications
6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A related compound with a similar pyrrole-furan structure.
Pyrrole derivatives: Compounds containing the pyrrole ring, which have diverse applications in medicinal chemistry.
Uniqueness
6-ETHOXY-2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-ethoxy-2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H19NO5/c1-2-28-16-10-11-18-19(13-16)30-23-20(22(18)26)21(15-7-4-3-5-8-15)25(24(23)27)14-17-9-6-12-29-17/h3-13,21H,2,14H2,1H3 |
InChI Key |
HZLSJVIGJLKQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
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